Sulfamonomethoxine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O3S |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

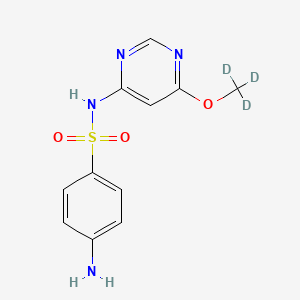

4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i1D3 |

InChI Key |

WMPXPUYPYQKQCX-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Sulfamonomethoxine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for Sulfamonomethoxine-d3. This deuterated analog of the sulfonamide antibiotic, Sulfamonomethoxine, is a valuable tool in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of Sulfamonomethoxine, a long-acting sulfonamide antibiotic. The introduction of deuterium atoms into the methoxy group creates a heavier molecule, which can be advantageous for use as an internal standard in quantitative mass spectrometry-based assays.

| Property | Value | Reference |

| Chemical Name | 4-amino-N-(6-(methoxy-d3)pyrimidin-4-yl)benzenesulfonamide | |

| CAS Number | 2704162-84-3 | [1] |

| Molecular Formula | C₁₁H₉D₃N₄O₃S | [1] |

| Molecular Weight | 283.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 203-206 °C (for non-deuterated form) | |

| Solubility | Soluble in methanol and ethanol. |

Chemical Structure

The chemical structure of this compound consists of a sulfanilamide core linked to a 6-(methoxy-d3)pyrimidin-4-amine moiety. The key feature is the presence of three deuterium atoms on the methoxy group.

Structure:

Mechanism of Action: Inhibition of Folate Synthesis

Sulfamonomethoxine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the bacterial folate synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. By mimicking the structure of PABA, Sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a protected sulfanilamide derivative with a pyrimidine intermediate bearing the deuterated methoxy group. The key step is the introduction of the trideuteromethoxy group using a deuterated methylating agent.

Workflow for the Proposed Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Synthesis of the Pyrimidine Intermediate: 4-Amino-6-chloropyrimidine can be reacted with sodium methoxide-d3 (prepared from methanol-d4 and sodium metal) to yield 4-amino-6-(methoxy-d3)pyrimidine.

-

Coupling Reaction: The resulting 4-amino-6-(methoxy-d3)pyrimidine is then reacted with 4-acetylaminobenzenesulfonyl chloride in the presence of a base such as pyridine to form the protected intermediate.

-

Deprotection: The acetyl protecting group is subsequently removed by acid or base hydrolysis to yield the final product, this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Analytical Methodology: HPLC-MS/MS for Quantification

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed for the sensitive and selective quantification of this compound, often in biological matrices where its non-deuterated counterpart is also being measured.

Workflow for HPLC-MS/MS Analysis:

Caption: General workflow for the analysis of this compound by HPLC-MS/MS.

Detailed Protocol:

-

Sample Preparation: For biological samples such as plasma or tissue homogenates, a protein precipitation step with a solvent like acetonitrile is often employed, followed by centrifugation. The resulting supernatant can be further cleaned up using solid-phase extraction (SPE).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is common.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Sulfamonomethoxine and this compound. For this compound, the precursor ion would be [M+H]⁺ at m/z 284.1, and for the non-deuterated form, it would be m/z 281.1. Product ions would be selected based on fragmentation patterns.

-

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided information on its chemical properties, structure, mechanism of action, and experimental protocols can aid in the design and execution of studies utilizing this important analytical standard.

References

A Comprehensive Technical Guide to Sourcing and Utilizing Sulfamonomethoxine-d3 Analytical Standard

For researchers, scientists, and professionals engaged in drug development and analytical testing, the procurement of high-purity, reliable analytical standards is a critical first step. This guide provides an in-depth overview of sourcing Sulfamonomethoxine-d3, a deuterated internal standard essential for the accurate quantification of the antibiotic Sulfamonomethoxine. We present a comparative summary of suppliers, a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of key biological and experimental processes.

Procurement of this compound Analytical Standard

The selection of a reputable supplier is paramount to ensure the quality and accuracy of experimental results. Several companies specialize in the provision of high-purity analytical standards. A comparative summary of key suppliers for this compound is presented below. It is recommended to request a certificate of analysis (CoA) from the chosen supplier to obtain lot-specific data on purity and concentration.

| Supplier | Product Name | Catalog Number | CAS Number | Available Formats/Quantities | Purity/Isotopic Enrichment |

| LGC Standards | This compound | TRC-S699148 | 2704162-84-3 | 1 mg, 2.5 mg, 10 mg (Neat) | Not specified on product page, request CoA |

| Toronto Research Chemicals (TRC) | This compound | S699148 | 2704162-84-3 | Custom pack sizes available | Not specified on product page, request CoA |

| C/D/N Isotopes Inc. | This compound (methoxy-d3) | D-7400 | 2704162-84-3 | 5 mg, 10 mg (Neat) | 99 atom % D, min 98% Chemical Purity |

| MedchemExpress | This compound | HY-B0946S | 2704162-84-3 | 1 mg, 5 mg (Solid) | ≥98.0% (Chemical Purity) |

| Axios Research | This compound | AR-S10981 | Not Available | Inquire for details | Comprehensive CoA provided |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folic acid (tetrahydrofolate) synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropterin pyrophosphate to form dihydropteroate. By mimicking the structure of PABA, sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication and cell division. The inhibition of this pathway ultimately leads to a bacteriostatic effect, preventing the growth and proliferation of susceptible bacteria.[2]

Experimental Protocol: Quantitative Analysis of Sulfamonomethoxine by LC-MS/MS

The following is a representative protocol for the determination of Sulfamonomethoxine in a biological matrix (e.g., milk) using this compound as an internal standard. This method is based on common practices for sulfonamide analysis and should be validated in the user's laboratory.

1. Materials and Reagents

-

Sulfamonomethoxine analytical standard

-

This compound analytical standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Primary secondary amine (PSA) sorbent

-

C18 solid-phase extraction (SPE) cartridges

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards and a working internal standard solution.

3. Sample Preparation (QuEChERS Method)

-

To 5 mL of milk sample in a 50 mL centrifuge tube, add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a tube containing 150 mg of PSA and 900 mg of anhydrous MgSO4.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Precursor Ion > Product Ion):

-

Sulfamonomethoxine: m/z 281.1 > 156.1 (quantifier), 281.1 > 108.1 (qualifier)

-

This compound: m/z 284.1 > 159.1 (quantifier)

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Sulfamonomethoxine in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for Analytical Standard Utilization

The process of using an analytical standard for quantitative analysis follows a structured workflow to ensure accuracy and reproducibility.

Supplier Selection Logic

Choosing the right supplier for an analytical standard involves a logical decision-making process to ensure the quality and suitability of the product for the intended application.

References

An In-depth Technical Guide to Sulfamonomethoxine-d3: Certificate of Analysis and Purity

This technical guide provides a comprehensive overview of the analytical quality control and characterization of the deuterated sulfonamide, Sulfamonomethoxine-d3. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other research applications where a thorough understanding of its purity and identity is critical.

Chemical Identity and Specifications

This compound is the deuterated analog of the antibiotic Sulfamonomethoxine. The incorporation of three deuterium atoms on the methoxy group results in a stable, isotopically labeled compound ideal for use as an internal standard in quantitative mass spectrometry-based analyses.

| Parameter | Specification |

| Chemical Name | 4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide[1] |

| CAS Number | 2704162-84-3[1][2] |

| Molecular Formula | C₁₁H₉D₃N₄O₃S |

| Molecular Weight | 283.082[1] |

| Appearance | White, crystalline powder[3] |

| Storage | Desiccate at -20°C[4] |

Certificate of Analysis: A Representative Summary

The following table summarizes typical data found on a Certificate of Analysis for a high-purity batch of a sulfonamide reference standard. The data presented here is illustrative and based on a certificate of analysis for the non-deuterated form, Sulfamonomethoxine.

| Test | Method | Specification | Result |

| Assay (on dried basis) | HPLC | ≥ 98.0% | 99.32%[3] |

| Identity | ¹H-NMR, MS | Conforms to structure | Conforms |

| Loss on Drying | Gravimetric (USP <731>) | ≤ 1.0% | 0.28% |

| Residue on Ignition | Gravimetric (USP <281>) | ≤ 0.1% | 0.08%[3] |

| Melting Point | Capillary Method (USP <741>) | 204-206°C[3] | 205°C |

| Heavy Metals | ICP-MS (USP <232>/<233>) | ≤ 20 ppm[3] | < 20 ppm |

| Arsenic | ICP-MS (USP <232>/<233>) | ≤ 2 ppm[3] | < 2 ppm |

| Related Substances | HPLC | ≤ 0.5%[3] | < 0.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium Incorporation | ≥ 99% |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.

3.1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of the analyte and to quantify any related substances.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of methanol and an aqueous solution of 5 mmol/L ammonium acetate (pH adjusted to 3.5 with formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as DMSO (100 mg/mL) and further diluted with the mobile phase to a final concentration of approximately 1 mg/mL.

-

Quantification: The assay is determined by comparing the peak area of the analyte to that of a certified reference standard. Related substances are quantified as a percentage of the main peak area.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is used to confirm the molecular weight and structure of the compound, as well as to determine the level of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Ionization Mode: Positive ion mode is typically used for sulfonamides.

-

Data Acquisition: Full scan mode is used to determine the molecular weight. The relative intensities of the deuterated and non-deuterated isotopic peaks are used to calculate the isotopic purity.

3.3. Nuclear Magnetic Resonance (¹H-NMR) for Identity

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for this compound to confirm its identity. The absence or significant reduction of the methoxy proton signal confirms successful deuteration.

Diagrams and Workflows

4.1. Quality Control Workflow for this compound Reference Standard

The following diagram illustrates a typical workflow for the quality control and certification of a this compound reference standard.

Caption: Quality Control Workflow for a Reference Standard.

4.2. Mechanism of Action: Sulfonamide Signaling Pathway

Sulfonamides, including Sulfamonomethoxine, act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and cell growth.

Caption: Sulfonamide Mechanism of Action Pathway.

References

solubility of Sulfamonomethoxine-d3 in different solvents

An In-depth Technical Guide to the Solubility of Sulfamonomethoxine-d3

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients is fundamental. This guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and visual representations of its mechanism of action and experimental workflows.

While specific solubility data for the deuterated form, this compound, is not extensively published, the solubility is expected to be nearly identical to that of its non-deuterated counterpart, Sulfamonomethoxine. The data presented herein pertains to Sulfamonomethoxine.

Data Presentation: Quantitative Solubility

The solubility of Sulfamonomethoxine has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Sulfamonomethoxine in Various Solvents

| Solvent | Solubility (mg/mL) | Molarity (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 | 356.76 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

| Water | < 0.1 | Insoluble | |

| Methanol | 9.8 - 10.2 | ||

| Ethanol:NH4OH (9:1) | 20 | Data for the related compound Sulfamerazine. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | 8.92 | Clear solution is yielded.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 8.92 | Clear solution is yielded.[1] |

Table 2: Temperature-Dependent Solubility of Sulfamonomethoxine

Experimental studies have shown that the solubility of Sulfamonomethoxine in several pure solvents increases with temperature. The general order of solubility was observed as: acetone > methanol > ethanol > ethyl acetate > 1-propanol > 1-butanol.[2] The solubility in a mixture of acetone and water also increases with both temperature and the concentration of acetone.[2]

Experimental Protocols

The determination of solubility is a critical step in pre-formulation studies. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of sulfonamides.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

-

After the incubation period, visually confirm that excess solid is still present.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the quantification method.

-

Quantify the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

-

Liquid handling robotics (optional, for high-throughput)

Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the concentrated this compound DMSO stock solution to the buffer. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its co-solvent effect.

-

Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.

-

Alternatively, for UV-based methods, the plate can be filtered to remove precipitate, and the concentration of the compound remaining in the solution is measured by UV absorbance.

-

The kinetic solubility is the concentration at which precipitation is first observed.

Mandatory Visualizations

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and proteins in bacteria.[3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[3]

Caption: Sulfamonomethoxine inhibits bacterial folic acid synthesis.

Experimental Workflow: Solubility Determination

The general workflow for determining the solubility of a compound like this compound involves several key steps, from sample preparation to data analysis.

Caption: General workflow for equilibrium solubility determination.

References

Navigating the Stability of Sulfamonomethoxine-d3: A Technical Guide to Long-Term Storage

For Immediate Release

This technical guide offers an in-depth analysis of the long-term storage and stability of Sulfamonomethoxine-d3 powder, a critical deuterated analogue of the sulfonamide antibiotic, Sulfamonomethoxine. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data on storage conditions, potential degradation pathways, and the analytical methodologies required to ensure the compound's integrity over time. While specific long-term quantitative stability data for the deuterated powder form is not extensively published, this guide provides a robust framework for its assessment based on regulatory guidelines and studies of analogous compounds.

Recommended Storage and Stability Parameters

The preservation of this compound powder hinges on meticulous control of its storage environment. Adherence to these conditions is paramount for maintaining its chemical integrity and ensuring the accuracy of research outcomes.

Storage Recommendations: Based on manufacturer safety data sheets (SDS) and supplier information, the following conditions are recommended for the long-term storage of this compound powder:

-

Temperature: Refrigeration at 2-8°C is advised for optimal stability.[1]

-

Atmosphere: Storage in a tightly sealed container is crucial.[2] For enhanced stability, particularly for long-term reference standards, storage under an inert atmosphere is recommended.[3]

-

Light: The compound should be protected from light.[2]

-

Moisture: The powder must be kept in a dry, well-ventilated place to prevent hydrolysis.[2][3]

Incompatible Materials: To prevent chemical reactions and degradation, avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

Shelf Life: Commercial suppliers of Sulfamonomethoxine powder typically indicate a shelf life of 2 years when stored under recommended conditions.[2][3] Stability is generally assessed by High-Performance Liquid Chromatography (HPLC).[3]

Quantitative Stability Data Summary

| Parameter | Recommended Condition | Expected Shelf Life | Primary Analytical Method |

| Long-Term Storage | 2-8°C, dry, protected from light, in a sealed container.[1][2] | 2 years[2][3] | HPLC[3] |

| Accelerated Storage | 40°C / 75% RH | 6 months (for predictive analysis) | HPLC |

Framework for Stability Assessment

A comprehensive stability study for this compound powder should be designed in accordance with established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4] Such a study provides evidence of how the quality of the substance varies over time under the influence of temperature, humidity, and light.

Experimental Protocols

A validated stability-indicating analytical method is crucial for separating and quantifying the active ingredient from any potential degradation products. Below is a representative protocol for a High-Performance Liquid Chromatography (HPLC) method, adapted from studies on the closely related compound, Sulfadimethoxine, which can serve as a starting point for method development for this compound.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound powder stability.

1. Forced Degradation (Stress) Study: To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a single batch of this compound powder. This helps to identify potential degradation products and ensures they are resolved from the main peak.

-

Acid Hydrolysis: Dissolve the powder in a solution of 0.1 M HCl and heat at 80°C for a specified period. Neutralize before injection.

-

Base Hydrolysis: Dissolve the powder in a solution of 0.1 M NaOH and heat at 80°C. Studies on related compounds show high sensitivity to basic hydrolysis.[5] Neutralize before injection.

-

Oxidation: Treat a solution of the powder with 3% hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose the solid powder and a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.

-

Thermal Degradation: Heat the solid powder at an elevated temperature (e.g., 60-80°C) for a specified duration.

2. HPLC Method Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to acidic conditions like 2.0-3.0) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30°C |

| Detection | UV spectrophotometer at a wavelength of approximately 248-270 nm. |

| Sample Preparation | Accurately weigh the this compound powder and dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration. |

3. Method Validation: The developed HPLC method must be validated according to ICH guidelines, assessing parameters such as:

-

Specificity (resolution of the main peak from degradation products)

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Potential Degradation Pathways

While solid-state degradation pathways may differ from those in solution, the fundamental chemical liabilities of the Sulfamonomethoxine molecule provide a basis for predicting potential degradation routes. Studies on the biodegradation and forced degradation of Sulfamonomethoxine and related sulfonamides suggest that the primary points of cleavage are the S-N bond and the C-N bond.[6][7]

The primary degradation mechanisms for solid this compound powder are anticipated to be hydrolysis, oxidation, and photolysis.

-

Hydrolysis: In the presence of moisture, the sulfonamide bond (S-N) is susceptible to cleavage, which would yield 4-aminobenzenesulfonamide and 6-(methoxy-d3)pyrimidin-4-amine.

-

Oxidation: The aniline ring and the primary amino group are prone to oxidation, which can lead to the formation of hydroxylated or N-oxide derivatives.

-

Photolysis: Exposure to light, particularly UV radiation, can induce more complex degradation pathways, including the extrusion of sulfur dioxide (SO2) from the sulfonamide bridge and potential cleavage of the heterocyclic pyrimidine ring.

Conclusion

Ensuring the long-term stability of this compound powder is essential for its use as a reliable standard in research and development. While a definitive shelf life of 2 years is suggested by commercial suppliers, this should be underpinned by a robust, in-house stability testing program. By implementing the recommended storage conditions and employing validated, stability-indicating analytical methods as outlined in this guide, researchers can be confident in the quality and integrity of this important compound throughout its lifecycle. Further studies are warranted to generate and publish specific quantitative data on the long-term stability of the solid powder to build a more comprehensive public knowledge base.

References

- 1. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound Sulfamonomethoxine Sodium Soluble Powder - powder and premix - 哈尔滨千合动物药品制造有限公司 [qhdwyp.com]

- 3. Sulfamonomethoxine Powder Animal Veterinary Drugs China Manufacturers Suppliers Factory Exporter [rhinebiotech.com]

- 4. Stability Studies for Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 5. humiditycontrol.com [humiditycontrol.com]

- 6. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Mass Spectrum of Sulfamonomethoxine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Sulfamonomethoxine-d3, a deuterated internal standard crucial for the accurate quantification of the sulfonamide antibiotic Sulfamonomethoxine. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the data in a clear and accessible format for researchers in drug development and related scientific fields.

Introduction

Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine.[1] Accurate quantification of this compound in various biological and environmental matrices is essential for pharmacokinetic studies, residue analysis, and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Understanding the mass spectrometric behavior of this compound is therefore paramount for developing robust and reliable analytical methods.

Chemical Properties

| Property | Value |

| Chemical Name | 4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide |

| Molecular Formula | C11H9D3N4O3S |

| Molecular Weight | 283.32 g/mol |

| Exact Mass | 283.082 Da |

| Unlabeled CAS | 1220-83-3 |

Mass Spectrometry Data

The analysis of this compound is typically performed using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule, [M+H]+, is observed at an m/z of 284.1. Upon collision-induced dissociation (CID) in a tandem mass spectrometer, this precursor ion undergoes characteristic fragmentation, yielding several product ions.

The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the S-N bond and subsequent fragmentations of the resulting ions. For this compound, the key fragmentation pathways are analogous to its non-deuterated counterpart, with a +3 Da mass shift for any fragment containing the trideuteriomethoxy group.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Identity |

| 284.1 | 156.0 | [4-aminobenzenesulfonamide]+ |

| 284.1 | 128.1 | [trideuteriomethoxy-pyrimidin-amine]+ |

| 284.1 | 108.0 | [aminophenyl]+ |

| 284.1 | 92.0 | [aniline]+ |

Note: The relative abundances of the product ions can vary depending on the specific instrument and collision energy used.

Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the cleavage of the sulfonamide bond, which is the most labile bond in the molecule. This primary fragmentation event leads to the formation of two main product ions. Further fragmentation of these ions results in the characteristic mass spectrum.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in biological matrices using LC-MS/MS. Optimization of these methods may be required for specific applications and matrices.

Sample Preparation: Protein Precipitation for Plasma/Serum

Protein precipitation is a simple and effective method for the extraction of sulfonamides from plasma or serum samples.

-

Aliquoting: Transfer 100 µL of plasma or serum sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of a known concentration of this compound working solution.

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[2]

Liquid Chromatography (LC)

A reversed-phase chromatographic separation is typically employed for the analysis of sulfonamides.

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 10% B (re-equilibration)

-

Tandem Mass Spectrometry (MS/MS)

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and selectivity.

Table 2: Illustrative MS/MS Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Sulfamonomethoxine: 281.1 > 156.0this compound: 284.1 > 156.0 |

| Collision Energy | Optimized for each transition (typically 20-35 eV) |

| Dwell Time | 100 ms |

Note: These parameters are illustrative and should be optimized for the specific instrument being used.

Experimental Workflow

The overall workflow for the quantitative analysis of Sulfamonomethoxine using this compound as an internal standard is depicted below.

Caption: General experimental workflow for quantitative analysis.

Logical Relationship for Quantification

The use of a deuterated internal standard like this compound is fundamental to the principle of isotope dilution mass spectrometry. This approach ensures accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.

Caption: Logic of quantification using a deuterated internal standard.

Conclusion

This technical guide provides essential information for the mass spectrometric analysis of this compound. The presented data on its fragmentation, along with the detailed experimental protocols, will aid researchers, scientists, and drug development professionals in establishing and validating robust and accurate quantitative methods for the determination of Sulfamonomethoxine in various matrices. The use of this compound as an internal standard, coupled with the methodologies described herein, represents a best-practice approach for reliable bioanalytical studies.

References

Methodological & Application

Application Note: High-Throughput Analysis of Sulfamonomethoxine in Animal-Derived Food Products Using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of Sulfamonomethoxine, a widely used sulfonamide antibiotic, in various animal-derived food matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Sulfamonomethoxine-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and food safety, providing a comprehensive guide from sample preparation to data analysis.

Introduction

Sulfamonomethoxine is a long-acting sulfonamide used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[1][2][3] The potential for drug residues to remain in edible tissues necessitates reliable and sensitive analytical methods to ensure consumer safety and compliance with regulatory limits.[4] LC-MS/MS is the preferred technique for the analysis of antibiotic residues due to its high selectivity and sensitivity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations during sample preparation and ionization.[6][7][8] This note provides a detailed protocol for the extraction and analysis of Sulfamonomethoxine in matrices such as meat, milk, and eggs, along with typical method performance data.

Experimental Protocols

Materials and Reagents

-

Standards: Sulfamonomethoxine (CAS: 1220-83-3) and this compound (Unlabeled CAS: 1220-83-3) reference standards were obtained from a reputable supplier (e.g., LGC Standards).[9]

-

Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).

-

Chemicals: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

-

Sample Preparation: Centrifuge tubes (15 mL and 50 mL), vortex mixer, centrifuge, and a sample evaporator (e.g., nitrogen stream evaporator).

-

Solid Phase Extraction (SPE): Optional, for complex matrices. C18 cartridges can be used for cleanup.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfamonomethoxine and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Sulfamonomethoxine by serially diluting the stock solution with an acetonitrile/water mixture.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile/water to achieve the desired concentration for spiking into samples.

Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific matrices.

-

Homogenization: Homogenize 5 g of the tissue sample (e.g., chicken muscle, beef liver) or 5 mL of a liquid sample (e.g., milk).

-

Spiking: Add a known amount of the this compound internal standard spiking solution to the homogenized sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

-

Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing an appropriate amount of C18 sorbent and MgSO₄.

-

Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer an aliquot of the cleaned supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

-

Filter through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key Parameters: Optimized source-dependent parameters (e.g., spray voltage, source temperature, gas flows) should be determined empirically.

Table 1: Proposed MRM Transitions for Sulfamonomethoxine and this compound

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Sulfamonomethoxine | 281.1 | 156.0 | 108.0 | To be optimized |

| This compound | 284.1 | 156.0 | 111.0 | To be optimized |

Data Presentation and Performance

The following tables summarize typical quantitative data for the analysis of Sulfamonomethoxine. This data is representative and may vary based on the specific matrix and instrumentation used.

Table 2: Method Validation Data for Sulfamonomethoxine in Chicken Tissue

| Parameter | Result |

| Linearity Range | 1.0 - 50.0 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2 µg/kg |

| Limit of Quantification (LOQ) | 10 µg/kg |

| Accuracy (Recovery) | |

| Spiked at Low Level | 85-95% |

| Spiked at Medium Level | 90-105% |

| Spiked at High Level | 92-103% |

| Precision (%RSD) | |

| Intra-day Precision | < 10% |

| Inter-day Precision | < 15% |

Data adapted from similar sulfonamide validation studies.[4][10]

Visualizations

Experimental Workflow

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Principle of Internal Standard Correction

Caption: Logic of using a deuterated internal standard for accurate quantification.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the routine monitoring of Sulfamonomethoxine in various food matrices. The QuEChERS-based sample preparation is efficient and allows for high throughput. The critical component of this method is the use of this compound as an internal standard. Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer source.[6] This ensures that any analyte loss during sample preparation or signal variation during analysis is effectively corrected for, leading to highly accurate and precise results. The method demonstrates excellent linearity, recovery, and precision, making it suitable for regulatory compliance testing and veterinary drug residue monitoring programs.

Conclusion

This application note outlines a comprehensive LC-MS/MS method for the quantification of Sulfamonomethoxine in animal-derived food products using this compound as an internal standard. The detailed protocols for sample preparation and instrumental analysis, along with the representative performance data, provide a solid foundation for laboratories to implement this method for routine analysis. The use of a stable isotope-labeled internal standard is strongly recommended to achieve the highest level of accuracy and reliability in quantitative residue analysis.

References

- 1. Sulfamonomethoxine | CAS:1220-83-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. goldbio.com [goldbio.com]

- 3. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Residue Depletion and Withdrawal Interval Estimations of Sulfamonomethoxine or Doxycycline Residues in Chinese Taihe Black-Bone Silky Fowls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texilajournal.com [texilajournal.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. cerilliant.com [cerilliant.com]

- 9. This compound | CAS 2704162-84-3 | LGC Standards [lgcstandards.com]

- 10. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Sulfamonomethoxine in Bovine Milk using an Isotope Dilution LC-MS/MS Method

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfamonomethoxine (SMM) in bovine milk. The protocol employs a simplified sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfamonomethoxine-d3 (SMM-d3), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for routine monitoring of SMM residues in milk to ensure compliance with regulatory limits.

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in cattle. The presence of its residues in milk is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic resistance. Regulatory bodies have established Maximum Residue Limits (MRLs) for sulfonamides in milk, necessitating sensitive and reliable analytical methods for their monitoring. Isotope dilution mass spectrometry is a powerful technique for quantitative analysis, offering high selectivity and accuracy.[1] This application note describes a validated LC-MS/MS method for the determination of Sulfamonomethoxine in bovine milk, utilizing this compound as an internal standard.

Experimental

-

Sulfamonomethoxine (SMM) standard (≥99% purity)

-

This compound (SMM-d3) internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Bovine milk (blank, confirmed to be free of sulfonamides)

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of SMM and SMM-d3 by dissolving the appropriate amount of each standard in methanol.

-

Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to obtain an intermediate concentration.

-

Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of working standard solutions by further diluting the intermediate solution with a mixture of methanol and water.

-

Internal Standard Spiking Solution (50 ng/mL): Prepare a spiking solution of SMM-d3 in acetonitrile.

The sample preparation involves a protein precipitation step.[2]

-

Pipette 1.0 mL of the milk sample into a 15 mL polypropylene centrifuge tube.

-

Add 50 µL of the 50 ng/mL SMM-d3 internal standard spiking solution.

-

Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for SMM and SMM-d3.

Protocol: Step-by-Step Guide for Quantitative Analysis of Sulfamonomethoxine in Bovine Milk

This protocol provides a detailed procedure for the determination of Sulfamonomethoxine in bovine milk samples using LC-MS/MS with an isotope-labeled internal standard.

Preparation of Solutions

-

Standard Stock and Working Solutions: Follow the procedures outlined in section 2.2 of the Application Note to prepare the necessary standard solutions.

-

Mobile Phases: Prepare the mobile phases as described in section 2.4.

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow:

Caption: Experimental workflow for the extraction of Sulfamonomethoxine from bovine milk.

Instrumental Analysis

-

System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence including blanks, calibration standards, quality control (QC) samples, and the unknown milk samples.

-

Injection: Inject the samples onto the LC-MS/MS system.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of Sulfamonomethoxine and this compound.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of SMM to the peak area of SMM-d3 against the concentration of the SMM calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of SMM in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| LC System | Standard HPLC/UHPLC System |

| Column | C18, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| MRM Transitions | SMM: [Precursor Ion] > [Product Ion 1], [Product Ion 2] |

| SMM-d3: [Precursor Ion+3] > [Product Ion 1], [Product Ion 2] | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.5 - 100 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (Recovery %) | 90 - 110% |

| Precision (RSD %) | < 15% |

| Matrix Effect (%) | Minimal due to IS |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical steps for ensuring accurate quantification.

Caption: Logical flow for accurate quantification using an internal standard.

References

Application Note: Preparation of Stock and Working Solutions of Sulfamonomethoxine-d3

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of high-concentration stock solutions and ready-to-use working solutions of Sulfamonomethoxine-d3. This compound is the deuterated form of Sulfamonomethoxine and is commonly utilized as a stable isotope-labeled internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] Accurate preparation of these solutions is critical for ensuring the precision and reliability of experimental results in pharmacokinetic studies, drug metabolism, and residue monitoring.[2][3]

Compound Information and Properties

This compound is a synthetic compound where three hydrogen atoms on the methoxy group have been replaced with deuterium.[4] This isotopic labeling provides a distinct mass difference from the parent compound, making it an ideal internal standard, as it co-elutes with the analyte but is distinguishable by the mass spectrometer.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-amino-N-[6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | [4] |

| Molecular Formula | C₁₁D₃H₉N₄O₃S | [4] |

| Molecular Weight | 283.32 g/mol | [4] |

| Unlabeled CAS # | 1220-83-3 | [7][8] |

| Appearance | White to off-white crystalline powder | [9] |

| Storage | Store powder at +20°C. Store solutions at -20°C or -80°C. | [8][10][11] |

Solubility Data

Solubility data for the deuterated form is not widely published; however, it is expected to be nearly identical to its parent compound, Sulfamonomethoxine. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[10][12]

Table 2: Solubility of Sulfamonomethoxine (Parent Compound)

| Solvent | Solubility (at 25°C) | Notes | Source(s) |

| DMSO | 50 - 100 mg/mL | Sonication or warming may be required. | [7][10][12] |

| Methanol | Soluble, ~10 mg/mL | [13] | |

| Ethanol | Soluble, ~4 mg/mL | [7][9] | |

| Water | Insoluble (<1 mg/mL) | Solubility may increase to 10 mg/mL with warming. | [7][9][13] |

Safety and Handling Precautions

Handle this compound in accordance with its Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles.[14][15]

-

Hazard Statements: The parent compound may cause skin, eye, and respiratory irritation.[16][17] It may also cause an allergic skin reaction.[17]

-

Handling: Avoid dust formation and inhalation.[14][17] Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. DMSO is used due to the high solubility of the compound.[12]

Materials:

-

This compound powder

-

High-purity, anhydrous DMSO

-

Analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer and/or sonicator

-

1.5 mL or 2.0 mL sterile microcentrifuge tubes (amber or wrapped in foil)

Procedure:

-

Weighing: Accurately weigh 1.0 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If precipitation occurs or dissolution is slow, sonicate the solution for 5-10 minutes.[10][11]

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 50 µL) in separate, clearly labeled sterile microcentrifuge tubes.[10]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[10] Wrap tubes in foil to protect from light.[18]

Table 3: Example Mass and Volume for Stock Solutions

| Desired Stock Conc. | Mass of Powder | Volume of DMSO |

| 1 mg/mL | 1 mg | 1 mL |

| 5 mg/mL | 5 mg | 1 mL |

| 10 mg/mL | 10 mg | 1 mL |

Protocol 2: Preparation of a 1 µg/mL Working Solution

This protocol describes the dilution of the primary stock solution to a final working concentration suitable for use as an internal standard in most analytical methods. The final concentration should be optimized based on the specific assay's sensitivity and the expected analyte concentration.

Materials:

-

1 mg/mL this compound stock solution (from Protocol 1)

-

Diluent solvent (e.g., Methanol, Acetonitrile, or the initial mobile phase of the LC method)

-

Calibrated micropipettes and sterile tips

-

Sterile volumetric flask or conical tube

Procedure:

-

Thaw Stock: Remove one aliquot of the 1 mg/mL stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution (1000-fold):

-

Step A (1:100 Dilution): Pipette 10 µL of the 1 mg/mL stock solution into a tube containing 990 µL of the chosen diluent. This creates an intermediate solution of 10 µg/mL. Vortex to mix thoroughly.

-

Step B (1:10 Dilution): Pipette 100 µL of the 10 µg/mL intermediate solution into a tube containing 900 µL of the diluent. This results in the final 1 µg/mL working solution. Vortex to mix.

-

-

Storage: The working solution can be stored at 2-8°C for short-term use (a few days) or at -20°C for longer periods. It is often prepared fresh before each analytical run.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from weighing the neat compound to the final working solution.

Caption: Workflow for Preparing this compound Stock and Working Solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. This compound | CAS 2704162-84-3 | LGC Standards [lgcstandards.com]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. scispace.com [scispace.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Sulfamonomethoxine | CAS 1220-83-3 | LGC Standards [lgcstandards.com]

- 9. toku-e.com [toku-e.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sulfamonomethoxine | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 13. Sulfamonomethoxine | 1220-83-3 [chemicalbook.com]

- 14. goldbio.com [goldbio.com]

- 15. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]

- 16. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. static.igem.org [static.igem.org]

Application Notes and Protocols: A Comparative Pharmacokinetic Study of Sulfamonomethoxine and its Deuterated Analog (Sulfamonomethoxine-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a long-acting sulfonamide antibiotic utilized in both human and veterinary medicine for the treatment of bacterial infections and protozoal diseases.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled internal standards, such as a deuterated analog of the drug, is the gold standard in bioanalytical methods for pharmacokinetic studies.[3] This is because the deuterated standard co-elutes with the parent drug and has nearly identical physicochemical properties, allowing for accurate quantification by correcting for matrix effects and variability in sample processing and instrument response.

The primary objectives of this study are:

-

To establish a robust and validated LC-MS/MS method for the simultaneous quantification of Sulfamonomethoxine and Sulfamonomethoxine-d4 in plasma.

-

To determine and compare the key pharmacokinetic parameters of Sulfamonomethoxine and a hypothetical administration of Sulfamonomethoxine-d4 following oral administration to a suitable animal model.

Materials and Methods

Reagents and Chemicals

-

Sulfamonomethoxine (analytical standard)

-

Sulfamonomethoxine-d4 (deuterated internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Blank plasma from the chosen animal model (e.g., rabbit, pig, or dog)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Animal Study Protocol

A crossover study design is recommended to minimize inter-individual variability.

-

Animal Model: New Zealand White rabbits (n=6, male, 2.5-3.0 kg). Animals should be fasted overnight before drug administration.

-

Dosing:

-

Phase 1: Administer a single oral dose of Sulfamonomethoxine (e.g., 20 mg/kg).

-

Washout Period: A washout period of at least 14 days is recommended to ensure complete elimination of the drug.

-

Phase 2: Administer a single oral dose of Sulfamonomethoxine-d4 (e.g., 20 mg/kg) to the same animals.

-

-

Blood Sampling: Collect blood samples (approx. 1 mL) from the marginal ear vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.

Experimental Workflow

Caption: Experimental workflow from animal dosing to pharmacokinetic analysis.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

-

Thawing and Spiking: Thaw the plasma samples at room temperature. To a 200 µL aliquot of plasma, add 20 µL of the internal standard working solution (Sulfamonomethoxine-d4 for the quantification of Sulfamonomethoxine, and vice versa if comparing both). Vortex for 30 seconds.

-

Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes from matrix components. For example: 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sulfamonomethoxine: Precursor ion (Q1) m/z 281.1 → Product ion (Q3) m/z 156.0.

-

Sulfamonomethoxine-d4: Precursor ion (Q1) m/z 285.1 → Product ion (Q3) m/z 160.0.

-

-

Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analytes to achieve maximum sensitivity.

-

Bioanalytical Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[3][5]

Data Presentation

The following tables present hypothetical but plausible pharmacokinetic data for Sulfamonomethoxine and Sulfamonomethoxine-d4. The data for Sulfamonomethoxine is based on values reported in the literature for rabbits. The data for Sulfamonomethoxine-d4 illustrates a potential kinetic isotope effect, characterized by a slower elimination rate and increased exposure.

Table 1: Mean Plasma Concentrations (µg/mL) Following Oral Administration (20 mg/kg)

| Time (h) | Sulfamonomethoxine (Mean ± SD) | Sulfamonomethoxine-d4 (Mean ± SD) |

| 0.25 | 25.6 ± 4.1 | 28.3 ± 5.2 |

| 0.5 | 58.2 ± 9.3 | 64.1 ± 10.8 |

| 1 | 95.7 ± 15.1 | 105.4 ± 18.3 |

| 2 | 110.3 ± 18.5 | 121.8 ± 20.4 |

| 4 | 98.6 ± 16.2 | 112.5 ± 19.1 |

| 8 | 75.4 ± 12.8 | 88.9 ± 15.3 |

| 12 | 56.1 ± 9.7 | 68.2 ± 11.9 |

| 24 | 29.8 ± 5.3 | 40.1 ± 7.5 |

| 48 | 8.9 ± 1.9 | 15.6 ± 3.1 |

| 72 | 2.5 ± 0.8 | 6.1 ± 1.5 |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Sulfamonomethoxine (Mean ± SD) | Sulfamonomethoxine-d4 (Mean ± SD) |

| Cmax (µg/mL) | 114.1 ± 19.2 | 125.5 ± 21.3 |

| Tmax (h) | 2.1 ± 0.5 | 2.2 ± 0.6 |

| AUC0-t (µg·h/mL) | 1250 ± 210 | 1580 ± 285 |

| AUC0-inf (µg·h/mL) | 1325 ± 225 | 1710 ± 310 |

| t1/2 (h) | 10.5 ± 1.8 | 13.2 ± 2.3 |

| CL/F (L/h/kg) | 0.015 ± 0.003 | 0.012 ± 0.002 |

| Vd/F (L/kg) | 0.22 ± 0.04 | 0.23 ± 0.05 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution.

Logical Relationship of Pharmacokinetic Analysis

Caption: Logical flow of pharmacokinetic parameter calculation.

Discussion

The successful implementation of this protocol will enable researchers to obtain high-quality pharmacokinetic data for Sulfamonomethoxine. The use of a deuterated internal standard is critical for ensuring the accuracy and precision of the bioanalytical method.

The hypothetical data presented in Tables 1 and 2 illustrate a potential outcome of a comparative pharmacokinetic study. The deuterated analog, Sulfamonomethoxine-d4, exhibits a slightly higher Cmax and a more pronounced increase in AUC and elimination half-life. This is consistent with a potential kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of metabolic cleavage at the deuterated positions, leading to a reduced clearance and prolonged exposure.

It is important to note that the magnitude of the kinetic isotope effect can vary significantly depending on the specific site of deuteration and the primary metabolic pathways of the drug. For Sulfamonomethoxine, metabolism is known to involve N-acetylation.[1] If the deuteration sites are involved in this metabolic process, a noticeable change in the pharmacokinetic profile may be observed.

Conclusion

This application note provides a comprehensive protocol for conducting a comparative pharmacokinetic study of Sulfamonomethoxine and its deuterated analog. The detailed methodologies for the animal study, sample preparation, and LC-MS/MS analysis, along with the principles of bioanalytical method validation, offer a robust framework for researchers in drug development. The use of a deuterated internal standard is emphasized for accurate quantification. The illustrative data and diagrams provide a clear understanding of the experimental workflow and the potential outcomes of such a study, highlighting the importance of investigating isotopic effects on drug disposition.

References

Application of Sulfamonomethoxine-d3 in Veterinary Drug Residue Monitoring

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic employed in veterinary medicine to treat and prevent bacterial infections in food-producing animals. The extensive use of such therapeutic agents raises concerns about the potential for drug residues in food products of animal origin, such as meat, milk, and eggs. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to safeguard consumer health.[1][2][3] Consequently, sensitive and reliable analytical methods are imperative for the routine monitoring of sulfamonomethoxine residues in various food matrices.

The use of isotopically labeled internal standards is a well-established practice in quantitative mass spectrometry to enhance the accuracy and precision of analytical measurements. Sulfamonomethoxine-d3, a deuterated analog of sulfamonomethoxine, serves as an ideal internal standard for the quantification of sulfamonomethoxine residues. Its chemical and physical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows for separate detection by a mass spectrometer, enabling effective correction for matrix effects and variations in instrument response.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the monitoring of sulfamonomethoxine residues in veterinary drug surveillance programs. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely adopted for multi-residue analysis of veterinary drugs.[1][4]

Experimental Protocols

Protocol 1: Determination of Sulfamonomethoxine in Bovine Liver using LC-MS/MS

This protocol is adapted from a method for the analysis of nine sulfonamides in bovine liver and is suitable for the quantification of sulfamonomethoxine using this compound as an internal standard.[5]

1. Sample Preparation (Modified QuEChERS Method)

-

Weigh 2 g (± 0.05 g) of homogenized bovine liver into a 50 mL centrifuge tube.

-

Spike the sample with an appropriate volume of this compound internal standard solution.

-

Add 10 mL of 1% acetic acid in acetonitrile.

-

Shake vigorously for 30 seconds.

-

Add the contents of a QuEChERS extraction salt packet.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 6 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing C18 sorbent.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 4 mL of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-